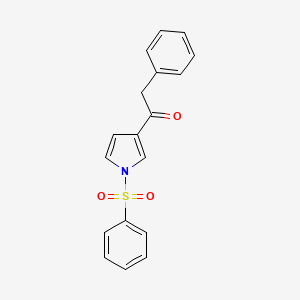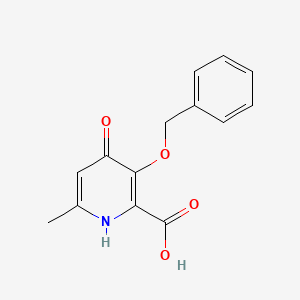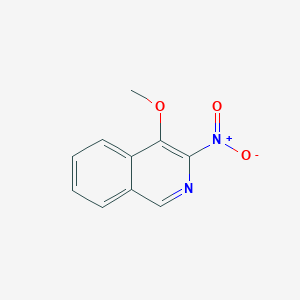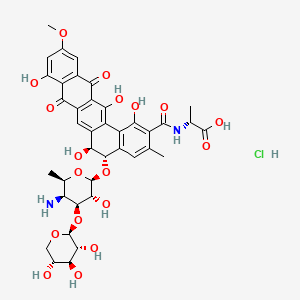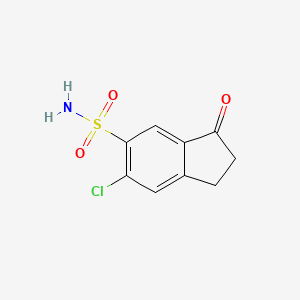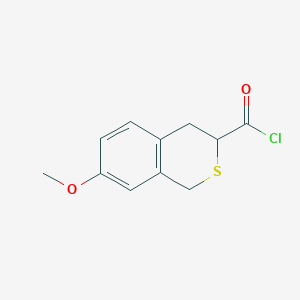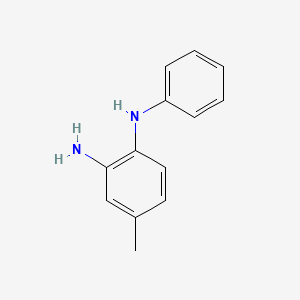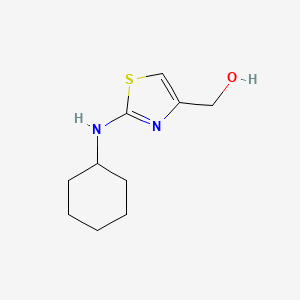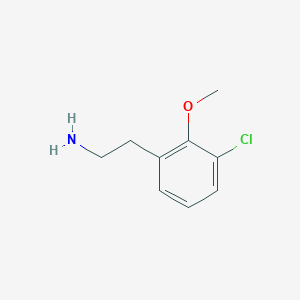
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential structural unit in both chemistry and biochemistry .
Méthodes De Préparation
The synthesis of 2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline involves several steps. One common method includes the bromination of 2,3-dimethoxy-quinoxaline followed by nitration. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of bromine and nitro groups at the desired positions . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance yield .
Analyse Des Réactions Chimiques
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas, resulting in the removal of the nitro group.
Common reagents used in these reactions include bromine, nitric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential use as therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the quinoxaline derivative .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another veterinary antibiotic.
What sets this compound apart is its unique combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8BrN3O4 |
|---|---|
Poids moléculaire |
314.09 g/mol |
Nom IUPAC |
5-bromo-2,3-dimethoxy-7-nitroquinoxaline |
InChI |
InChI=1S/C10H8BrN3O4/c1-17-9-10(18-2)13-8-6(11)3-5(14(15)16)4-7(8)12-9/h3-4H,1-2H3 |
Clé InChI |
IUPDCCXODXWGAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])Br)N=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


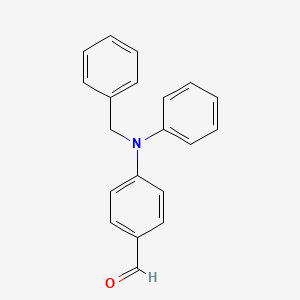
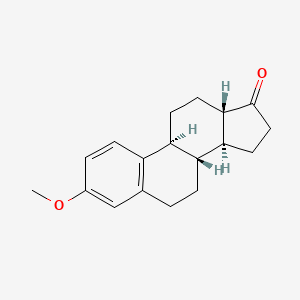
![2,2,2-Trifluoro-1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanol](/img/structure/B8308660.png)

